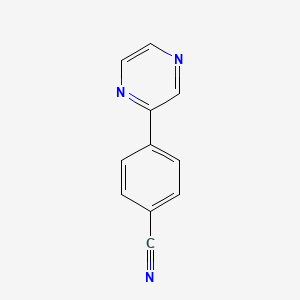

4-(吡嗪-2-基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-(Pyrazin-2-yl)benzonitrile and its derivatives has been reported in several studies . For instance, a series of structurally related Zn(II), Cu(II), and Ni(II) complexes of 4-(2-(2-(1-(pyrazin-2-yl)ethylidene)hydrazinyl)-thiazol-4-yl)-benzonitrile have been synthesized and characterized by spectroscopy, single crystal X-ray crystallography, and density functional theory (DFT) .Molecular Structure Analysis

The molecular structure of 4-(Pyrazin-2-yl)benzonitrile has been analyzed in several studies . The compound forms a one-dimensional chain in which the ligand acts as a μ2-bridge linking two metal(II) centers .Chemical Reactions Analysis

The chemical reactions involving 4-(Pyrazin-2-yl)benzonitrile have been studied . For example, the compound has been used in the synthesis of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Pyrazin-2-yl)benzonitrile include different UV-vis absorption values, photoluminescence properties, and thermal stabilities .科学研究应用

抗癌活性与化学结构4-(吡嗪-2-基)苯甲腈衍生物,特别是涉及 Zn(II)、Cu(II) 和 Ni(II) 配合物的那些,已显示出抗癌活性的潜力。这些化合物已通过光谱学、晶体学和密度泛函理论 (DFT) 合成和表征 (Bera 等人,2021 年)。

光物理和量子化学性质分子 4-(吡嗪-2-基)苯甲腈因其分子内电荷转移性质而受到研究。研究包括瞬态吸收、荧光衰减和量子化学计算,突出了其在电子应用中的潜力 (Dobkowski 等人,2002 年)。

配体合成和结构分析4-(吡嗪-2-基)苯甲腈的衍生物已被用于合成各种配体。这些配体与铂族金属结合后,形成的配合物已通过红外光谱、核磁共振和 X 射线衍射研究进行了表征。这些化合物中的腈基不参与络合,而是作为侧基 (Sairem 等人,2012 年)。

光电性质分析4-(吡嗪-2-基)苯甲腈衍生物已合成并利用密度泛函理论对其分子结构和光电性质进行了表征。这包括研究它们的分子静电势、自然键轨道分析和超极化率 (Bharathi & Santhi,2017 年)。

溶剂对光物理行为的影响溶剂极性显着影响 4-(吡嗪-2-基)苯甲腈等化合物的な光物理行为。使用从头算方法进行的研究阐明了溶剂环境如何影响此类分子的荧光和电子跃迁 (Bohnwagner 等人,2016 年)。

分子对接和抗炎特性4-(吡嗪-2-基)苯甲腈衍生物的分子对接研究揭示了它们作为人过氧化物酶 5 和酪氨酸激酶受体的抑制剂的潜力,表明它们在治疗炎症相关疾病中的作用 (Bharathi & Santhi,2020 年)。

光化学反应和产物形成该化合物在某些条件下会发生独特的光化学反应,例如 [2 + 2] 光环化。这一特性对于了解光化学中的化学行为和潜在应用至关重要 (Hayward 等人,2014 年)。

安全和危害

未来方向

Future research on 4-(Pyrazin-2-yl)benzonitrile could focus on its potential applications in medicine and other fields. For example, it has been used in the synthesis of compounds with antitubercular activity . Further studies could explore its potential use in other therapeutic areas. Additionally, its electrocatalytic properties suggest potential applications in energy production .

作用机制

Target of Action

The primary target of 4-(Pyrazin-2-yl)benzonitrile is the Mycobacterium tuberculosis H37Rv strain . This compound has been shown to have significant efficacy against this strain, suggesting that it may interact with key proteins or enzymes within the bacterium .

Mode of Action

All the target compounds are docked within the active site of the DprE1 enzyme, demonstrating favorable binding interactions . Further experimental validation is necessary to ascertain the target responsible for the whole cell activity .

Biochemical Pathways

Given its efficacy against mycobacterium tuberculosis, it is likely that it interferes with essential biochemical pathways within the bacterium, leading to its antitubercular activity .

Pharmacokinetics

In silico studies have predicted the adme properties, physicochemical characteristics, and drug-like qualities of the target compounds .

Result of Action

The result of the action of 4-(Pyrazin-2-yl)benzonitrile is the inhibition of the growth of Mycobacterium tuberculosis. Eight compounds manifested noteworthy activity against Mtb, with minimum inhibitory concentration (MIC) values of ≤21.25 μM .

生化分析

Biochemical Properties

It has been used in the synthesis of hybrid compounds that have shown noteworthy activity against Mycobacterium tuberculosis H37Rv strain . These compounds interact with the DprE1 enzyme, which is involved in the action of the compounds .

Cellular Effects

Compounds synthesized using 4-(Pyrazin-2-yl)benzonitrile have shown significant antibacterial and antifungal properties . These compounds have also been evaluated for their potential cytotoxicity to the Vero cell line, revealing minimal cytotoxicity .

Molecular Mechanism

In silico studies suggest that the target enzyme involved in the action of the compounds may be DprE1 . All the target compounds are docked within the active site of the DprE1 enzyme, demonstrating favorable binding interactions .

属性

IUPAC Name |

4-pyrazin-2-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-6,8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPTVBMFZHOJAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2884350.png)

![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2884353.png)

![N-{[benzyl(cyanomethyl)carbamoyl]methyl}-3-(4-methylphenyl)propanamide](/img/structure/B2884355.png)

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2884358.png)

![N1-(2,5-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2884359.png)

![(E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2884365.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2884369.png)